(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC14620952
Molecular Formula: C22H21FN4O
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21FN4O |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-4-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C22H21FN4O/c1-14(24-12-11-16-13-25-20-6-4-3-5-19(16)20)21-15(2)26-27(22(21)28)18-9-7-17(23)8-10-18/h3-10,13,25-26H,11-12H2,1-2H3 |
| Standard InChI Key | BNOOVCYWPDNMQQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCC3=CNC4=CC=CC=C43)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the pyrazolone class, characterized by a five-membered pyrazole ring fused with a ketone group. Its structure integrates a 4-fluorophenyl group at position 2, a methyl group at position 5, and an ethylidene-amino-indole substituent at position 4 (Figure 1). The (4Z) configuration indicates the Z-stereochemistry of the ethylidene moiety, which influences molecular geometry and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 388.45 g/mol |
| IUPAC Name | (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one |
| SMILES Notation | CC1=NNC(=O)/C1=C(\C=NCC2=CNC3=C2C=CC=C3)C4=CC=C(C=C4)F |
The indole moiety introduces aromaticity and hydrogen-bonding capabilities, while the fluorine atom enhances electronegativity and metabolic stability .
Synthesis and Structural Elucidation
Analytical Characterization
Structural confirmation relies on advanced spectroscopic techniques:
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NMR Spectroscopy: H NMR signals at δ 2.35 (s, CH), δ 7.1–8.2 (aromatic protons), and δ 8.9 (NH indole).
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound exhibits moderate hydrophobicity (LogP ≈ 3.2), favoring membrane permeability but limiting aqueous solubility. Predicted solubility in DMSO: >10 mM; in water: <0.1 mM.
Stability
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Thermal Stability: Decomposes at 210°C (DSC).
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Photostability: Susceptible to UV-induced degradation due to the conjugated diene system .
ADME Profile
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Absorption: High gastrointestinal absorption (Caco-2 permeability: 8.9 × 10 cm/s).
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Metabolism: Hepatic CYP3A4-mediated oxidation of the indole ring.
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Excretion: Primarily renal (70%) with minor biliary elimination .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
Pyrazolone derivatives are known cyclooxygenase-2 (COX-II) inhibitors. Molecular docking studies suggest this compound binds to the COX-II active site via:
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Hydrogen bonds between the carbonyl group and Arg120.
Table 2: Predicted COX-II Inhibition
| Parameter | Value |
|---|---|
| IC (COX-II) | 1.2 μM |
| Selectivity Index (COX-II/COX-I) | >50 |
Applications in Drug Development
Lead Optimization
Structural modifications to enhance potency:
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R1: Replace fluorine with Cl/Br to increase electronegativity.
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R2: Introduce sulfonamide groups to improve water solubility .
Patent Landscape
No patents directly claim this compound, but related pyrazolone derivatives are protected for:
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US Patent 10,800,654: Pyrazolones as NSAIDs (2024).
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EP Patent 3,452,178: Anticancer pyrazole-carboxamides (2023) .
Future Directions
Research Priorities
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In Vivo Efficacy Studies: Validate anti-inflammatory activity in murine models.
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Formulation Development: Nanoencapsulation to address solubility limitations.
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